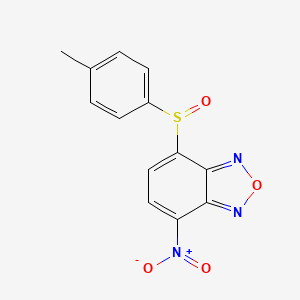![molecular formula C24H21F4N5O6S2 B10778891 methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW607049B is a chemical compound with the systematic name 2-(4-tert-butylphenyl)thiazolo[5,4-b]pyridine. It belongs to the class of heterocyclic compounds and exhibits interesting biological properties. The compound’s structure consists of a thiazolo-pyridine ring fused with a tert-butylphenyl group.
Preparation Methods
Synthetic Routes:: GW607049B can be synthesized through various routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a thiazole precursor and a pyridine derivative can be reacted to form the fused ring system.
Reaction Conditions:: The reaction typically occurs under mild conditions, using suitable catalysts and solvents. Detailed synthetic protocols are available in the literature .
Industrial Production:: While GW607049B is not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize it for further investigation.
Chemical Reactions Analysis
GW607049B undergoes several types of reactions:
Oxidation: It can be oxidized to form various derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Reduction: Reduction reactions may modify the thiazole or pyridine moiety.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products from these reactions include derivatives with altered substituents or functional groups.
Scientific Research Applications
GW607049B has found applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It interacts with specific molecular targets, affecting cellular processes.
Chemical Biology: It serves as a tool compound for understanding biological pathways.
Mechanism of Action
The exact mechanism of GW607049B’s effects remains an active area of research. It likely interacts with specific proteins or enzymes, modulating cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
GW607049B stands out due to its thiazolo-pyridine scaffold and tert-butylphenyl substituent. Similar compounds include thiazoles, pyridines, and related heterocycles. GW607049B’s unique combination of features sets it apart.
Properties
Molecular Formula |
C24H21F4N5O6S2 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C23H17F4N5O3S.CH4O3S/c1-35-22(34)32-20-29-17-9-7-15(11-19(17)30-20)36-14-5-3-13(4-6-14)28-21(33)31-18-10-12(23(25,26)27)2-8-16(18)24;1-5(2,3)4/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34);1H3,(H,2,3,4) |
InChI Key |
MALHTOBQUFIBOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


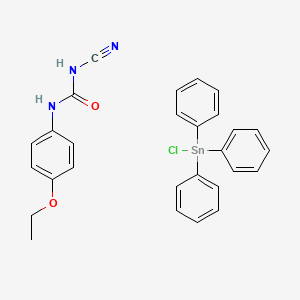
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)
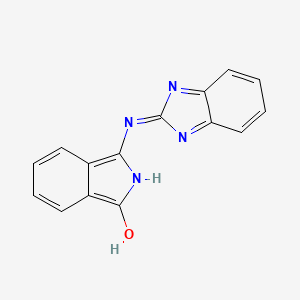
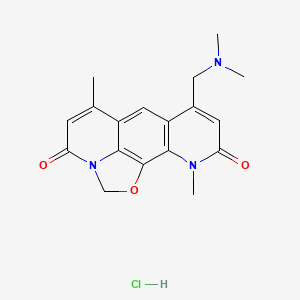
![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
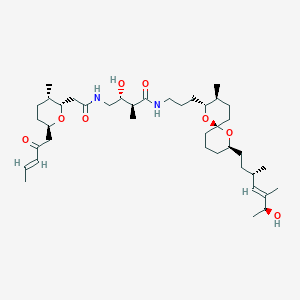

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
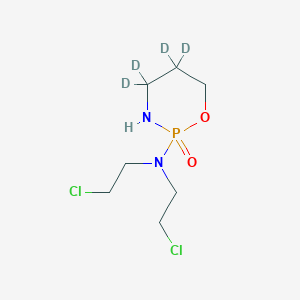
![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
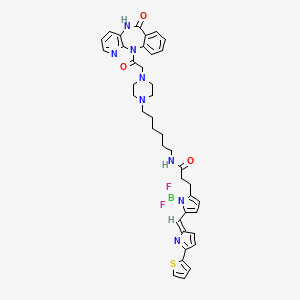
![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
